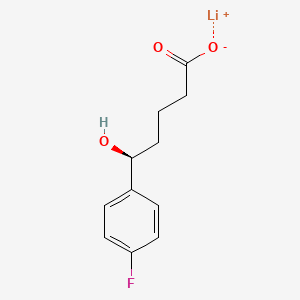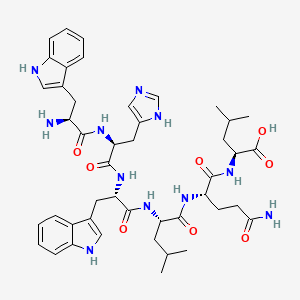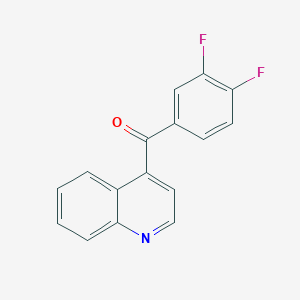
4-(3,4-Difluorobenzoyl)quinoline
Übersicht
Beschreibung
4-(3,4-Difluorobenzoyl)quinoline, also known as DFQ, is a compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-(3,4-Difluorobenzoyl)quinoline often involves various methods such as activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines .Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorobenzoyl)quinoline consists of a quinoline core with a 3,4-difluorobenzoyl group attached . The exact structure can be determined using techniques such as (1)H NMR, FTIR, and Raman spectra .Chemical Reactions Analysis
Quinoline derivatives like 4-(3,4-Difluorobenzoyl)quinoline can undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
The predicted boiling point of 4-(3,4-Difluorobenzoyl)quinoline is 424.7±40.0 °C, and its predicted density is 1.324±0.06 g/cm3 . Its pKa is predicted to be 1.83±0.13 .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Biological Systems Study
Quinoline derivatives are recognized for their efficient fluorescence. They are extensively utilized in biochemistry and medicine for the investigation of diverse biological systems. The search for novel compounds that are more sensitive and selective remains a priority, with certain quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antineoplastic Agents
The innovative synthesis of polycyclic quinoline-based compounds has demonstrated significant anticancer activity. This includes the development of novel tricyclic thiazoloquinolones, highlighting the potential of quinoline derivatives in cancer treatment (Ahmed, Dawe, & Daneshtalab, 2012).
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
DFT and TD-DFT/PCM calculations have been employed to investigate the molecular structure, spectroscopic characteristics, and NLO properties of certain quinoline derivatives. These studies aid in understanding the electronic interactions and potential applications in materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Electrochemical Synthesis and Mechanistic Studies
The electrochemical oxidation of specific compounds in the presence of quinolone derivatives has been explored for synthesizing new benzofuran derivatives. This research offers insights into electrochemical synthesis mechanisms, presenting potential applications in organic synthesis (Moghaddam et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCWHECLANIQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorobenzoyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



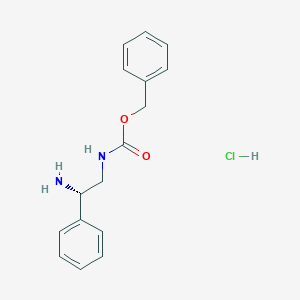
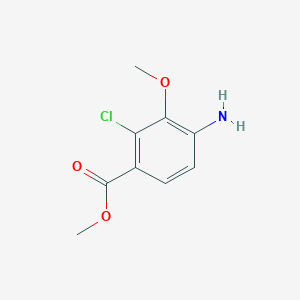

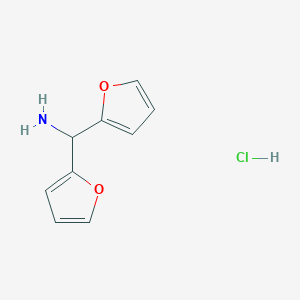

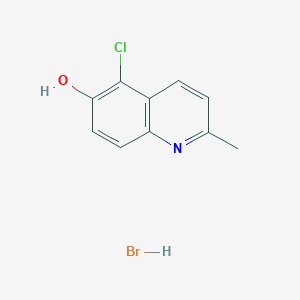

![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)
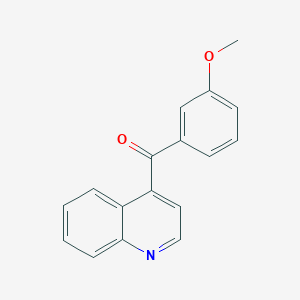
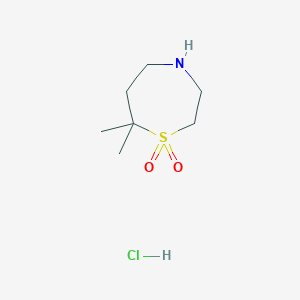
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)
